Welcome to the BenchChem Online Store!
molecular formula C5H2Cl2OS B104058 5-Chlorothiophene-2-carbonyl chloride CAS No. 42518-98-9

5-Chlorothiophene-2-carbonyl chloride

Cat. No. B104058
M. Wt: 181.04 g/mol
InChI Key: BMPDCQVRKDNUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088925B2

Procedure details

8.2 g (50.4 mmol) 5-chloro-thiophene-2-carboxylic acid were suspended in 26 ml (7 equiv.) thionyl chloride and the resulting mixture was refluxed for 1 h. The reaction mixture was concentrated under reduced pressure and the resulting residue was co-distilled three times with 150 ml toluene to give crude 9.64 g 5-chloro-thiophene-2-carbonyl chloride.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.S(Cl)([Cl:12])=O>>[Cl:1][C:2]1[S:6][C:5]([C:7]([Cl:12])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)O
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.